Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride
Overview
Description
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action of thiazole derivatives is generally characterized by their interaction with their targets, leading to changes in the physiological systems . For instance, some thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways . They can activate or stop these pathways, leading to different downstream effects . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Biochemical Analysis
Biochemical Properties
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . It has been observed to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of receptors and other signaling molecules, thereby affecting cellular responses.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce cytotoxic effects in tumor cells by disrupting DNA replication and repair mechanisms . It can also alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . It can also inhibit or activate various enzymes, leading to changes in biochemical pathways and cellular functions. Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the expression of specific genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in certain cell types . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-tumor activity and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. For example, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are important for its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus where it interacts with DNA and nuclear proteins, or to the mitochondria where it influences metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer activity.
4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various biologically active compounds.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism
Uniqueness
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
2,5-dimethyl-1,3-thiazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-5(6(8)9)7-4(2)10-3;/h1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFKQYQZGIQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-31-3 | |
Record name | dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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